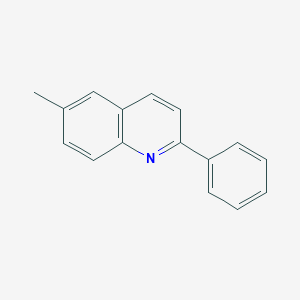

6-Methyl-2-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZURKQNORVXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181788 | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27356-46-3 | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027356463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 2 Phenylquinoline and Its Congeners

Classical and Named Reactions in Quinoline (B57606) Synthesis Applicable to the 6-Methyl-2-phenylquinoline Skeleton

Several classical named reactions provide the foundation for quinoline synthesis and are adaptable for preparing this compound.

Skraup Synthesis and its Variants

The Skraup synthesis, first reported in 1880, is a fundamental method for quinoline synthesis. iipseries.org It involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.orgpharmaguideline.com For the synthesis of this compound, p-toluidine (B81030) would serve as the aniline (B41778) component. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the quinoline ring. pharmaguideline.com

A significant variant is the Skraup-Doebner-von Miller synthesis, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.orgrsc.org This modification often leads to improved yields and better control over the substitution pattern of the resulting quinoline. researchgate.net For instance, the reaction of an aniline with crotonaldehyde (B89634) can yield 2-methylquinoline (B7769805) derivatives. researchgate.net To obtain the 2-phenyl substituent, a phenyl-substituted α,β-unsaturated aldehyde or ketone would be necessary. The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.orgresearchgate.net

| Reactants | Reaction Name | Key Reagents | Product |

| p-Toluidine, Glycerol | Skraup Synthesis | H₂SO₄, Nitrobenzene | 6-Methylquinoline (B44275) |

| p-Toluidine, Phenyl-substituted α,β-unsaturated carbonyl | Skraup-Doebner-von Miller | Acid catalyst | This compound |

Doebner Reaction and Related Condensation Approaches

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. iipseries.orgthieme-connect.de To synthesize a precursor to this compound using this method, p-toluidine would be reacted with benzaldehyde (B42025) and pyruvic acid. This three-component reaction, typically conducted in ethanol (B145695), yields this compound-4-carboxylic acid. nih.govsci-hub.se The carboxylic acid group can then be removed through decarboxylation, often by heating with calcium oxide, to afford this compound. pharmaguideline.com

The Doebner-von Miller reaction is a related process where an aniline reacts with α,β-unsaturated carbonyl compounds, similar to the Skraup variant. wikipedia.orgjptcp.com It is a versatile method for preparing a variety of substituted quinolines. rsc.org The reaction mechanism is complex and has been a subject of debate, with a proposed fragmentation-recombination mechanism helping to explain the observed product distributions. wikipedia.org

| Reactants | Reaction Name | Key Reagents | Intermediate Product | Final Product |

| p-Toluidine, Benzaldehyde, Pyruvic Acid | Doebner Reaction | Ethanol | This compound-4-carboxylic acid | This compound (after decarboxylation) |

Pfitzinger Reaction (as a general quinoline synthesis)

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) or substituted isatins and a carbonyl compound in the presence of a strong base. iipseries.orgwikipedia.org While not a direct route to this compound itself without further modification, it is a powerful tool for creating the quinoline core. researchgate.net

The reaction mechanism involves the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org To apply this to the this compound scaffold, one would start with 5-methylisatin (B515603) and acetophenone (B1666503). The resulting this compound-4-carboxylic acid could then be decarboxylated. iipseries.org

| Starting Materials | Reaction Name | Key Reagents | Intermediate Product |

| 5-Methylisatin, Acetophenone | Pfitzinger Reaction | Strong base (e.g., KOH) | This compound-4-carboxylic acid |

Contemporary Synthetic Strategies and Methodological Advancements for the this compound Scaffold

Modern synthetic chemistry has introduced more efficient and versatile methods for quinoline synthesis, with catalytic approaches being at the forefront.

Catalytic Approaches to Quinoline Formation

Palladium-Catalyzed Cascade Reactions for Quinoline Synthesis

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of quinolines, offering high efficiency and functional group tolerance. nih.govrsc.org These methods often involve cascade or tandem reactions, where multiple bond-forming events occur in a single pot.

One such strategy involves the palladium-catalyzed reaction of o-aminocinnamonitriles with arylhydrazines. This cascade process includes a denitrogenative addition followed by an intramolecular cyclization to furnish 2-arylquinolines. nih.govrsc.org The synthesis of this compound (3j) has been reported with a 65% yield using this method. nih.govrsc.org The reaction is typically carried out in toluene (B28343) at 90 °C in the presence of a palladium catalyst like PdCl₂, a ligand, and an acid additive. nih.gov

Another palladium-catalyzed approach utilizes the reaction of 2-iodoanilines with β-chloropropiophenones, which act as synthetic equivalents of acrylophenones. wiley.com The proposed mechanism involves oxidative addition of the 2-iodoaniline (B362364) to a palladium(0) species, followed by carbopalladation to the acrylophenone (B1666309) equivalent, and subsequent cyclization and elimination to form the quinoline ring. wiley.com

Furthermore, the palladium-catalyzed cyclization of 2-aminobenzyl alcohol with ketones provides an alternative route. lookchemmall.com For example, the reaction of 2-aminobenzyl alcohol with acetophenone in the presence of a Pd/C catalyst and a base like KOH can yield 2-phenylquinoline (B181262). lookchemmall.com By using a substituted 2-aminobenzyl alcohol, this method could be adapted for the synthesis of this compound.

Recent advancements in 2025 have also described a palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes with hydroxylamine (B1172632) to construct tricyclic quinolin-2(1H)-one scaffolds, highlighting the continuing evolution of palladium catalysis in heterocyclic synthesis. rsc.org

| Reactants | Catalyst System | Key Features | Product |

| (E)-3-(2-Amino-5-methylphenyl)acrylonitrile, Phenylhydrazine | PdCl₂, Ligand, TfOH | Denitrogenative cascade | This compound |

| 2-Iodo-4-methylaniline, β-Chloropropiophenone | Pd(OAc)₂, Base | Cascade reaction | This compound |

| 2-Amino-5-methylbenzyl alcohol, Acetophenone | Pd/C, KOH | Oxidative coupling and cyclization | This compound |

Iron(III)-Catalyzed Multicomponent Reactions

Iron(III) catalysts have gained prominence in the synthesis of quinolines due to their low cost, low toxicity, and environmental friendliness. rsc.orgnih.gov Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single pot to form a complex product, offer a highly efficient route to substituted quinolines. nih.gov

One notable iron-catalyzed MCR for the synthesis of 2-arylquinolines involves the one-pot coupling of anilines, aldehydes, and nitroalkanes at 90°C, catalyzed by iron(III) chloride (FeCl₃). rsc.org This method has demonstrated broad substrate scope, with over 55 derivatives synthesized in good yields, and has been successfully scaled up to gram-scale synthesis. rsc.org Another iron(III)-catalyzed approach involves the reaction of anilines, benzylamine, aliphatic alcohols, and carbon tetrachloride, catalyzed by FeCl₃·6H₂O, to produce 2-phenylquinolines in high yields (78–90%). researchgate.net

Iron(III) chloride has also been employed as a catalyst in the domino Michael addition/cyclization of amines, dialkyl acetylenedicarboxylates, and phenacyl bromides to synthesize 1,2,3,5-tetrasubstituted pyrroles. nih.gov Furthermore, FeCl₃ can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form tetrasubstituted pyrimidines. nih.gov

A solvent-free, microwave-assisted method using just 1 mol% of FeCl₃ has been developed for the synthesis of 2,4-disubstituted quinolines from an aldehyde, an amine, and an alkyne, achieving excellent yields of 55-95%. scispace.com

Table 1: Examples of Iron(III)-Catalyzed Reactions for Quinoline Synthesis

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anilines, Aldehydes, Nitroalkanes | FeCl₃ | 90°C, 6 hours | 2-Arylquinolines | Good | rsc.org |

| Aniline, Benzylamine, Alcohols, CCl₄ | FeCl₃·6H₂O | Tetrachloromethane | 2-Phenylquinolines | 78-90% | researchgate.net |

Copper-Catalyzed Cyclization Processes

Copper-catalyzed reactions represent another significant avenue for the synthesis of quinoline derivatives, often proceeding through C-N coupling and subsequent cyclization. sci-hub.se These methods are valued for their efficiency and have seen a resurgence of interest with the development of new copper/ligand systems. sci-hub.se

A notable example is the copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters to produce quinolines. rsc.org In a specific instance, the reaction of p-toluidine with ethyl phenylpropiolate in the presence of a copper catalyst would yield this compound-4-carboxylate, which upon decarboxylation would give this compound. A similar reaction using aniline and ethyl phenylpropiolate yielded 2-phenylquinoline. rsc.org

Another efficient procedure involves a cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction between ortho-acylanilines and alkenyl iodides. sci-hub.se This method has been shown to produce a variety of 3- or 3,4-substituted quinolines in good to excellent yields. sci-hub.se The reaction conditions are crucial, with an inert atmosphere being essential for high yields. sci-hub.se

Copper(II) catalysts, in the presence of an oxidant like oxygen, can also facilitate the cyclization of anilines and aryl ketones, using dimethyl sulfoxide (B87167) (DMSO) as a carbon source, to afford 2-aryl quinolines in moderate to good yields. rsc.org Furthermore, copper(II)-catalyzed aerobic oxidative desulfitative 6π cyclization of N-arylimino ketene (B1206846) N,S-acetals provides an efficient route to diverse 4-aminoquinolines. wiley.com

Table 2: Examples of Copper-Catalyzed Reactions for Quinoline Synthesis

| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Anilines, Terminal Acetylene Esters | Copper catalyst | - | Quinolines | 53% for this compound | rsc.org |

| ortho-Acylanilines, Alkenyl Iodides | Copper catalyst | Inert atmosphere | 3- or 3,4-Substituted Quinolines | Good to Excellent | sci-hub.se |

| Anilines, Aryl Ketones | Cu(OTf)₂, O₂ | DMSO | 2-Aryl Quinolines | Moderate to Good | rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ijlpr.commdpi.com This "green" chemistry approach is particularly well-suited for the synthesis of heterocyclic compounds like quinolines. derpharmachemica.comijlpr.com

The application of microwave irradiation can significantly accelerate traditional quinoline syntheses. For instance, a modified Skraup synthesis using water as a solvent under microwave irradiation has been reported for the synthesis of substituted quinolines. scispace.com While this method did not always improve yields, it substantially decreased reaction times. nih.gov

Microwave-assisted synthesis has been successfully employed for the one-pot synthesis of 2,4-disubstituted quinolines from an aldehyde, an amine, and an alkyne using a catalytic amount of iron(III) chloride under solvent-free conditions. scispace.com Another example is the microwave-assisted Povarov-type multicomponent synthesis of 4-aryl quinolines from anilines, alkynes, and paraformaldehyde. rsc.org

Furthermore, a four-step synthesis of 2-propylquinoline-4-carbohydrazide (B4263686) hydrazone derivatives utilized a microwave-assisted condensation as the final step, furnishing the target compounds in high yields. arabjchem.org The synthesis of 4-methyl-2-(4-substituted phenyl)quinoline derivatives has also been achieved using a microwave-assisted approach, which is noted for its short reaction times and adherence to green chemistry principles. derpharmachemica.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Skraup synthesis of 7-amino-8-methylquinoline | Long reaction time | Significantly reduced reaction time | nih.gov |

| Synthesis of 2,4-disubstituted quinolines | - | 40 minutes at 120°C | scispace.com |

| Synthesis of 2-propylquinoline-4-carbohydrazide hydrazones | - | 2-3 minutes | arabjchem.org |

Green Chemistry Principles and Environmentally Benign Syntheses

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for quinolines. ijlpr.comacs.org Key principles include the use of catalysts over stoichiometric reagents, atom economy, the use of safer solvents, and energy efficiency. ijlpr.comacs.org

Many of the modern synthetic methods for quinolines align with these principles. For example, the use of iron and copper catalysts, as discussed in the preceding sections, is a prime example of catalytic reagent use. rsc.org Multicomponent reactions are inherently atom-economical as they incorporate most or all of the starting material atoms into the final product. acs.org

Solvent-free reactions, often facilitated by microwave irradiation, represent a significant step towards greener synthesis by eliminating the need for potentially hazardous and difficult-to-remove solvents. scispace.com The use of water as a solvent in some quinoline syntheses is another environmentally benign approach. scispace.com

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to green chemistry by reducing waste and energy consumption associated with intermediate purification steps. scispace.com The microwave-assisted, solvent-free, iron-catalyzed synthesis of 2,4-disubstituted quinolines is a compelling example of a process that adheres to multiple green chemistry principles. scispace.com

Derivatization Strategies for this compound and Related Structures

The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activities. Derivatization can occur at various positions on the quinoline ring or on the phenyl substituent.

Functionalization at Quinoline Ring Positions

The quinoline ring system is amenable to a wide range of functionalization reactions, allowing for the introduction of various substituents such as carboxylic acids, hydroxyl groups, amides, halogens, and methoxy (B1213986) groups.

Carboxylic Acid and Amide Groups: The introduction of a carboxylic acid group, typically at the 4-position, is a common derivatization strategy. For instance, this compound-4-carboxylic acid can be synthesized and subsequently converted to a variety of amides. chemicalbook.com The synthesis of N-(2-phenylquinolin-6-yl)acetamide has been reported with a 40% yield. rsc.org Lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide occurs selectively at the 3-position of the quinoline ring, allowing for further functionalization. nih.govacs.org

Hydroxyl and Methoxy Groups: A hydroxyl group can be introduced, for example, to create 2-phenyl-4-[5-(4-hydroxyphenyl)-4H- sci-hub.sersc.orgacs.org-triazol-3-yl]quinoline. tandfonline.com Methoxy-substituted quinolines, such as 6-methoxy-2-phenylquinoline (B1600625), have also been synthesized. rsc.org The methoxy group can be a target for nucleophilic substitution, allowing for further derivatization. smolecule.com

Halogen Substitutions: Halogenated quinolines are valuable intermediates for further cross-coupling reactions. 6-Iodo-2-phenylquinoline has been synthesized, albeit in a low yield of 18%. rsc.org The synthesis of 8-bromo-6-methyl-4-phenylquinoline has also been reported. nih.gov

Table 4: Examples of Functionalized this compound Analogs

| Functional Group | Position | Compound Name | Reference |

|---|---|---|---|

| Carboxylic Acid | 4 | This compound-4-carboxylic acid | chemicalbook.com |

| Amide | 6 | N-(2-phenylquinolin-6-yl)acetamide | rsc.org |

| Amide | 4 | (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide | nih.govacs.org |

| Methoxy | 6 | 6-Methoxy-2-phenylquinoline | rsc.org |

| Iodine | 6 | 6-Iodo-2-phenylquinoline | rsc.org |

Modifications of the Phenyl Substituent

Halogenation: Halogens can be introduced onto the phenyl ring. For example, 2-(4-bromophenyl)-6-methylquinoline derivatives can be synthesized. scispace.com

Methylation: The introduction of a methyl group on the phenyl ring is another modification strategy. 6-Methyl-2-(p-tolyl)quinoline-4-carboxylic acid is a known derivative. chemicalbook.com

These modifications are often achieved by using appropriately substituted starting materials in the quinoline synthesis. For instance, a substituted benzaldehyde can be used in a Doebner-von Miller type reaction to introduce a substituted phenyl group at the 2-position. derpharmachemica.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound-4-carboxylate |

| 2-Phenylquinoline |

| 2-Arylquinolines |

| 2-Phenyl-3-methyl-quinolines |

| 2-Phenyl-3-ethylquinolines |

| 1,2,3,5-Tetrasubstituted pyrroles |

| Tetrasubstituted pyrimidines |

| 2,4-Disubstituted quinolines |

| 3-Substituted quinolines |

| 3,4-Substituted quinolines |

| 4-Aminoquinolines |

| 2-Propylquinoline-4-carbohydrazide hydrazone |

| 4-Methyl-2-(4-substituted phenyl)quinolines |

| 7-Amino-8-methylquinoline |

| 4-Aryl quinolines |

| This compound-4-carboxylic acid |

| N-(2-phenylquinolin-6-yl)acetamide |

| (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide |

| 2-Phenyl-4-[5-(4-hydroxyphenyl)-4H- sci-hub.sersc.orgacs.org-triazol-3-yl]quinoline |

| 6-Methoxy-2-phenylquinoline |

| 6-Iodo-2-phenylquinoline |

| 8-Bromo-6-methyl-4-phenylquinoline |

| 2-(4-Bromophenyl)-6-methylquinoline |

| 6-Methyl-2-(p-tolyl)quinoline-4-carboxylic acid |

| p-Toluidine |

| Ethyl phenylpropiolate |

| Aniline |

| ortho-Acylanilines |

| Alkenyl iodides |

| N-arylimino ketene N,S-acetals |

| Paraformaldehyde |

| Carbon tetrachloride |

| Dimethyl sulfoxide (DMSO) |

| Iron(III) chloride (FeCl₃) |

| Copper(II) chloride (CuCl₂) |

| 1,10-phenanthroline |

| Potassium carbonate (K₂CO₃) |

| Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) |

| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) |

| Diethyl acetylenedicarboxylates |

Formation of Hybrid and Conjugate Structures (e.g., Ferrocenyl, Triazole, Pyrazole (B372694) Conjugates)

The molecular hybridization of the this compound scaffold with other pharmacologically or electrochemically active moieties, such as ferrocene, triazole, and pyrazole, has led to the development of novel conjugate structures. These hybrid molecules often exhibit unique properties derived from the synergistic combination of the individual components. The synthetic strategies employed for creating these conjugates are diverse and tailored to the specific heterocyclic or organometallic unit being introduced.

Ferrocenyl Conjugates

A highly efficient and environmentally conscious method for synthesizing ferrocenyl-quinoline conjugates involves a p-toluenesulfonic acid (TsOH)-catalyzed three-component reaction. rsc.orgrsc.orgresearchgate.net This approach allows for the construction of complex molecules like 4-Ferrocenyl-6-methyl-2-phenylquinoline from simple, readily available starting materials. rsc.orgresearchgate.net

The reaction proceeds by combining an aromatic amine (p-toluidine), an aromatic aldehyde (benzaldehyde), and ferrocenylacetylene. rsc.org The use of water as a solvent makes this a green synthetic route, minimizing the reliance on organic solvents. rsc.org Studies have shown that while the reaction can proceed in various solvents, using water at elevated temperatures (100 °C) can significantly improve the yield (up to 90%) and shorten the reaction time to as little as two hours. rsc.org The key side reaction is the hydration of ferrocenylacetylene to form acetylferrocene, but higher temperatures favor the desired product formation. rsc.org The resulting 4-ferrocenyl-6-methyl-2-phenylquinoline is obtained in good yields and has been fully characterized by NMR and high-resolution mass spectrometry. rsc.org These ferrocenyl-quinoline conjugates are noted for their unique structural and electronic properties. rsc.org

Table 1: Synthesis of 4-Ferrocenyl-6-methyl-2-phenylquinoline

| Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluidine | Benzaldehyde | Ferrocenylacetylene | TsOH | Water | 100 | 2 | 90 | rsc.org |

| p-Toluidine | Benzaldehyde | Ferrocenylacetylene | TsOH | Toluene | 55 | - | 83 | rsc.org |

| p-Toluidine | Benzaldehyde | Ferrocenylacetylene | TsOH | Water | 55 | 5 | 79 | rsc.org |

Note: The table presents optimized and comparative conditions for the synthesis.

Triazole Conjugates

The synthesis of triazole-quinoline hybrids often utilizes the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgnih.gov This method allows for the efficient linking of a quinoline moiety with a triazole ring. nih.gov

One general strategy involves preparing a this compound derivative that contains either a terminal alkyne or an azide (B81097) group. This precursor is then reacted with a corresponding azide- or alkyne-functionalized molecule to form the 1,2,3-triazole bridge. acs.org For instance, quinoline-6-carboxylic acid can be converted into a quinoline alkyne derivative via coupling with propargyl amine; this intermediate can then undergo a CuAAC reaction with an appropriate azide to yield the final triazole-based quinoline conjugate. acs.org

A more elaborate synthesis for creating 2-phenylquinoline-triazole conjugates starts with 2-phenylquinoline-4-carboxylic acid. tandfonline.comresearchgate.net The synthetic route involves several steps:

Esterification of the carboxylic acid using ethanol and sulfuric acid. tandfonline.com

Conversion of the resulting ethyl ester to a carbohydrazide (B1668358) derivative by reacting it with hydrazine (B178648) hydrate (B1144303). tandfonline.com

Cyclocondensation of the carbohydrazide with an appropriate aldehyde in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid to form the final 4-(1,2,4-triazolyl)quinoline derivative. tandfonline.com

While these examples start with 2-phenylquinoline, the incorporation of a 6-methyl group on the starting aniline in a Doebner-von Miller or related quinoline synthesis would produce the desired this compound core for subsequent conjugation.

Table 2: Representative Synthesis of a 2-Phenyl-4-(1,2,4-triazolyl)quinoline Conjugate

| Step | Starting Material | Reagents | Product | Reference |

| 1 | 2-Phenylquinoline-4-carboxylic acid | Absolute ethanol, conc. H₂SO₄ | Ethyl 2-phenylquinoline-4-carboxylate | tandfonline.com |

| 2 | Ethyl 2-phenylquinoline-4-carboxylate | Hydrazine hydrate (N₂H₄·H₂O) | 2-Phenylquinoline-4-carbohydrazide | tandfonline.com |

| 3 | 2-Phenylquinoline-4-carbohydrazide | Aryl aldehyde, Ammonium acetate, Acetic acid | 4-(Aromatically substituted-4H-1,2,4-triazol-yl)-2-phenylquinoline | tandfonline.com |

Pyrazole Conjugates

The synthesis of pyrazole-quinoline hybrids can be achieved by constructing the pyrazole ring onto a pre-formed this compound scaffold. A key intermediate for this approach is this compound-3-carbaldehyde. researchgate.net This aldehyde can be synthesized and then used in subsequent reactions to build various heterocyclic cores, including pyrazole. researchgate.net

A common method for forming a pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. nih.govmdpi.com In the context of quinoline conjugates, a synthetic pathway could involve the reaction of a β-diketone appended to the quinoline ring with hydrazine. Alternatively, a quinoline-based chalcone (B49325) (α,β-unsaturated ketone) can serve as the precursor.

For example, a hydrazone can be formed through the condensation of an acetophenone with hydrazine. This hydrazone then undergoes cyclization via a reaction like the Doebner reaction to create a pyrazole derivative, which can be further reacted with p-toluidine to introduce the 6-methylphenyl moiety, ultimately forming the quinoline-pyrazole conjugate. nih.gov This modular approach allows for the synthesis of a variety of substituted pyrazole-quinoline hybrids. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 6-Methyl-2-phenylquinoline, allowing for the precise mapping of its proton and carbon atoms.

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) using a 500 MHz spectrometer, reveals distinct signals corresponding to the aromatic protons of the quinoline (B57606) and phenyl rings, as well as the methyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard.

The spectrum displays a complex multiplet between 8.16-8.11 ppm, integrating to three protons. doi.org This region likely contains the signals for H-3 and two protons from the phenyl group. A doublet at 8.08 ppm with a coupling constant (J) of 8.5 Hz corresponds to the H-8 proton. doi.org Another doublet appears at 7.84 ppm (J = 8.6 Hz), which can be assigned to the H-4 proton. doi.org A multiplet integrating to four protons is observed between 7.58-7.51 ppm, encompassing the remaining phenyl protons and the H-5 and H-7 protons of the quinoline core. doi.org A triplet at 7.46 ppm (J = 7.3 Hz) is also noted. doi.org The characteristic singlet for the methyl group (CH₃) at position 6 appears upfield at 2.54 ppm. doi.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.16-8.11 | m (multiplet) | - | 3H | H-3, Phenyl H |

| 8.08 | d (doublet) | 8.5 | 1H | H-8 |

| 7.84 | d (doublet) | 8.6 | 1H | H-4 |

| 7.58-7.51 | m (multiplet) | - | 4H | H-5, H-7, Phenyl H |

| 7.46 | t (triplet) | 7.3 | 1H | Phenyl H |

| 2.54 | s (singlet) | - | 3H | 6-CH₃ |

The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, provides a complete count of the carbon atoms in this compound, confirming its molecular structure. The spectrum shows 14 distinct resonance signals, consistent with the 16 carbon atoms in the molecule, with some overlap expected for the phenyl carbons.

Key assignments include the signal at 156.5 ppm, attributed to the C-2 carbon directly attached to the nitrogen and the phenyl group. doi.org The C-4a and C-8a carbons (quaternary carbons of the quinoline ring) are found at 146.8 ppm. doi.org The signal at 139.8 ppm corresponds to the substituted carbon of the phenyl ring. doi.org The carbons of the quinoline ring appear in the range of 118.9 to 136.1 ppm. doi.org The methyl carbon (6-CH₃) gives a characteristic upfield signal at 21.6 ppm. doi.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 156.5 | C-2 |

| 146.8 | C-4a/C-8a |

| 139.8 | C-1' (Phenyl) |

| 136.1 | C-6 |

| 136.0 | C-4 |

| 131.9 | C-5/C-7 |

| 129.4 | Phenyl C-H |

| 129.1 | Phenyl C-H |

| 128.8 | Phenyl C-H |

| 127.4 | C-8 |

| 127.2 | C-3 |

| 126.3 | C-5/C-7 |

| 118.9 | C-4a/C-8a |

| 21.6 | 6-CH₃ |

While one-dimensional ¹H and ¹³C NMR spectra provide fundamental structural data, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and detailed structural elucidation. researchgate.netipb.pt For a molecule like this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.

COSY: A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling networks within the molecule. It would clearly show the correlations between adjacent protons on the quinoline and phenyl rings, for example, confirming the connectivity between H-3 and H-4, and between H-7 and H-8. acs.org

HSQC: An HSQC experiment correlates proton signals with their directly attached carbon atoms. This would allow for the direct and unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum. researchgate.net

HMBC: The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, correlations from the methyl protons (6-CH₃) to the C-5, C-6, and C-7 carbons would confirm their positions. Similarly, correlations from H-8 to C-4a and C-7 would solidify the assignments of the quinoline core. researchgate.netipb.pt

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

The FT-IR spectrum of a quinoline derivative is characterized by several key absorption bands. For this compound, the spectrum is expected to show characteristic peaks for aromatic C-H stretching, C=C and C=N ring stretching, and methyl group vibrations. Based on studies of the closely related 6-Methylquinoline (B44275), aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. scholarsresearchlibrary.com The stretching vibrations of the C=C and C=N bonds within the quinoline and phenyl rings typically appear in the 1650-1450 cm⁻¹ range. arabjchem.org Vibrations associated with the methyl group, such as symmetric and anti-symmetric stretching, are expected around 2950-2850 cm⁻¹. scholarsresearchlibrary.com The region below 1000 cm⁻¹ contains the "fingerprint" region, with complex C-H out-of-plane bending vibrations that are unique to the substitution pattern of the molecule.

Raman spectroscopy provides complementary information to FT-IR. For aromatic systems like quinoline, the ring stretching modes often produce strong and sharp signals in the Raman spectrum. researchgate.net Studies on quinoline derivatives show that intense Raman signals arise from the chromophoric groups and the symmetric nature of the molecular structure. dergipark.org.trcnr.it For this compound, characteristic Raman bands would be expected for the quinoline ring stretching modes (around 1560 cm⁻¹), C-H stretching (3100-3000 cm⁻¹), and methyl group vibrations. arabjchem.orgdergipark.org.tr The analysis of Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the vibrational modes, confirming the molecular structure and providing insight into the electronic properties of the molecule. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone analytical technique for the structural elucidation of organic compounds, providing vital information regarding their molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (Molecular Formula: C₁₆H₁₃N), the theoretical exact mass can be calculated. HRMS techniques, such as electrospray ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to within a few parts per million (ppm) of its theoretical value, thereby confirming the molecular formula.

While specific HRMS data for this compound is not detailed in the provided search results, the utility of this technique is well-documented for closely related derivatives. For instance, HRMS has been successfully used to confirm the molecular formulas of compounds like 2-(6-Methyl-2-phenylquinolin-4-yl)ethan-1-ol and N-(2-phenylquinolin-6-yl)acetamide. rsc.orgrsc.org In the case of 2-(6-Methyl-2-phenylquinolin-4-yl)ethan-1-ol (C₁₈H₁₈NO⁺), the calculated m/z for the [M+H]⁺ ion was 264.1383, with the experimental value found to be 264.1380, demonstrating the precision of HRMS. rsc.org This high level of accuracy allows for the confident assignment of a molecule's elemental composition.

Table 1: Examples of HRMS Data for Related Quinoline Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|---|

| 2-(6-Methyl-2-phenylquinolin-4-yl)ethan-1-ol | C₁₈H₁₇NO | [M+H]⁺ | 264.1383 | 264.1380 | rsc.org |

| N-(2-phenylquinolin-6-yl)acetamide | C₁₇H₁₄N₂O | [M+H]⁺ | 263.1179 | 263.1179 | rsc.org |

This table presents HRMS data for compounds structurally similar to this compound to illustrate the application and accuracy of the technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This technique is highly effective for identifying and quantifying individual components within a mixture. etamu.eduacademicjournals.org

In a typical GC-MS analysis of a this compound sample, the compound would first be vaporized and passed through a GC column. etamu.edu Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase, resulting in a characteristic retention time. etamu.edu Upon exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular "fingerprint" characterized by the molecular ion peak and specific fragment ions. etamu.eduacademicjournals.org This fragmentation pattern provides definitive structural confirmation. The technique is also routinely used to assess the purity of quinoline derivatives and identify any potential byproducts from a synthesis.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on molecular geometry, conformational parameters, and the nature of intermolecular interactions that dictate the crystal packing.

For 2-phenylquinoline (B181262) derivatives, a key conformational parameter is the dihedral angle between the plane of the quinoline ring system and the plane of the phenyl substituent. This angle indicates the degree of twist between the two aromatic systems. Crystal structure analyses of various 2-phenylquinoline derivatives reveal that the molecule is typically non-planar.

In the closely related derivative, N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide, the dihedral angle between the quinoline and phenyl rings was determined to be 49.40 (5)°. researchgate.netnih.gov This significant twist is a common feature in this class of compounds, influenced by the steric interactions between the hydrogen atoms at the C3 position of the quinoline ring and the ortho-hydrogens of the phenyl ring. The specific value of this angle can be modulated by the presence of other substituents on the quinoline or phenyl rings.

Table 2: Dihedral Angles in 2-Phenylquinoline Derivatives

| Compound | Dihedral Angle (°) | Source |

|---|---|---|

| N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide | 49.40 (5) | researchgate.netnih.gov |

| 7-Methoxy-2-phenylquinoline-3-carbaldehyde | 43.53 (4) | iucr.orgnih.gov |

| Phenyl quinoline-2-carboxylate (Molecule A) | 55.3 (9) | semanticscholar.org |

| Phenyl quinoline-2-carboxylate (Molecule B) | 56.4 (9) | semanticscholar.org |

This table showcases the variation in the dihedral angle between the quinoline and phenyl rings across several related structures, highlighting the consistent non-planar conformation.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the supramolecular architecture and the physical properties of the solid. Analysis of these interactions is crucial for understanding how molecules recognize and assemble with one another. In the absence of strong hydrogen bond donors, weaker interactions such as C–H⋯O, C–H⋯N, and π–π stacking interactions become dominant in directing the crystal packing. nih.govrsc.org

While this compound itself lacks strong hydrogen bond donors (like O-H or N-H), its derivatives that incorporate functional groups such as amides or carbonyls exhibit distinct hydrogen bonding networks. These networks are fundamental to the stability and organization of their crystal structures.

For example, the crystal structure of N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide features prominent intermolecular N—H⋯O hydrogen bonds, where the amide hydrogen acts as the donor and the carbonyl oxygen as the acceptor. researchgate.netnih.gov These interactions link the molecules into chains, which form the primary structural motif. researchgate.netnih.gov In addition to these strong hydrogen bonds, weaker C—H⋯O interactions are also observed, further stabilizing the crystal packing. researchgate.net Similarly, in crystals of 7-Methoxy-2-phenylquinoline-3-carbaldehyde, molecules are linked into chains via C—H⋯O hydrogen bonds. iucr.orgnih.gov In other derivatives, C—H⋯N interactions have also been identified as a key packing force. nih.gov These observations underscore the importance of both strong and weak hydrogen bonds in defining the supramolecular assembly of functionalized this compound systems.

Table 3: Intermolecular Hydrogen Bonds in Related Quinoline Derivatives

| Compound | Interaction Type | Description | Source |

|---|---|---|---|

| N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide | N—H⋯O | Connects molecules into chains along the b-axis. | researchgate.netnih.gov |

| N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide | C—H⋯O | Provides additional stabilization to the crystal packing. | researchgate.net |

| 7-Methoxy-2-phenylquinoline-3-carbaldehyde | C—H⋯O | Links molecules into double-stranded chains. | iucr.orgnih.gov |

| (2E,4E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)pent-2-en-4-yn-1-one | C—H⋯N, C—H⋯O | Consolidates the structure into a three-dimensional network. | nih.gov |

This table summarizes the types of hydrogen bonding interactions identified in the crystal structures of derivatives of this compound.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(6-Methyl-2-phenylquinolin-4-yl)ethan-1-ol |

| N-(2-phenylquinolin-6-yl)acetamide |

| 6-Iodo-2-phenylquinoline |

| N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide |

| 7-Methoxy-2-phenylquinoline-3-carbaldehyde |

| Phenyl quinoline-2-carboxylate |

| (2E,4E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)pent-2-en-4-yn-1-one |

| 7-Methyl-2-phenylquinoline-4-carboxylic acid |

Analysis of Crystal Packing Motifs and Intermolecular Interactions

π-π Stacking Interactions

The planar aromatic systems of the quinoline and phenyl rings in this compound and its derivatives are predisposed to engage in π-π stacking interactions, a crucial force in the formation of their supramolecular assemblies. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, play a significant role in stabilizing the crystal lattice.

In analogous 2-phenylquinoline structures, these interactions are frequently observed, with face-to-face π-π stacking being a common motif. chem-soc.si The centroid-centroid distances between the interacting quinoline and/or phenyl rings in such derivatives typically fall within the range of 3.4 Å to 3.8 Å. vulcanchem.comvulcanchem.comiucr.org For instance, a study on methyl 2-phenylquinoline-4-carboxylate reported a short inter-centroid distance of 3.5775 (8) Å for π-π stacking interactions of the heterocyclic rings, leading to the formation of molecular stacks. iucr.orgiucr.org Similarly, other 2-phenylquinoline derivatives exhibit centroid-centroid distances of approximately 3.681 (1) Å and 3.7 Å, indicating significant face-to-face π-π stacking. chem-soc.sivulcanchem.com While specific crystallographic data for this compound is not detailed in the available literature, the consistent observation of these interactions in closely related compounds strongly suggests their presence and importance in its crystal packing. The methyl group at the 6-position is not expected to significantly hinder the formation of these stacking interactions.

Table 1: Representative π-π Stacking Distances in 2-Phenylquinoline Derivatives

| Compound Derivative | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

| Methyl 2-phenylquinoline-4-carboxylate | Heterocyclic rings | 3.5775 (8) | iucr.orgiucr.org |

| Dinuclear metal complex of a 2-phenylquinoline derivative | Quinoline rings | 3.681 (1) | chem-soc.si |

| 3-ethyl-2-phenylquinoline analog | Aromatic rings | ~3.7 | vulcanchem.com |

| 3-(4-Chlorophenoxy)-2-phenylquinoline | Aromatic rings | 3.4–3.6 | vulcanchem.com |

Carbon-Hydrogen…π (C—H⋯π) Interactions

In the crystal structures of quinoline and its derivatives, C—H⋯π interactions are a recurring feature. researchgate.net These can involve hydrogen atoms from the phenyl group, the quinoline core, or the methyl substituent interacting with the π-face of an adjacent quinoline or phenyl ring. For example, the crystal structure of quinoline itself reveals an extensive network of edge-to-face C—H⋯π interactions that link molecular chains. researchgate.net In more complex derivatives, these interactions can dictate the helical or layered arrangements of the molecules. iucr.org The geometry of these interactions, characterized by the H⋯π distance and the C-H⋯π angle, is crucial for their strength. Distances for C-H⋯π interactions are typically observed in the range of 2.67 to 3.0 Å. acs.org The presence of both sp2 and sp3 hybridized C-H bonds in this compound provides multiple potential donors for such interactions, further stabilizing the supramolecular structure.

Table 2: General Geometric Parameters for C—H⋯π Interactions

| Interaction Type | Donor | Acceptor | Typical H···π Distance (Å) | Reference |

| Edge-to-Face | C-H (Aryl/Alkyl) | π-system (Aromatic ring) | 2.67 - 3.0 | acs.org |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

To gain a quantitative understanding of the various intermolecular interactions at play in the crystal packing of this compound, Hirshfeld surface analysis is an invaluable tool. This method provides a visual and statistical representation of the close contacts between a molecule and its neighbors in the crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the surface, key interaction points can be identified. Furthermore, the decomposition of the Hirshfeld surface into a 2D fingerprint plot allows for the quantification of the percentage contribution of each type of intermolecular contact.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, data from structurally related quinoline derivatives provide a clear indication of the expected distribution of intermolecular contacts. nih.goviucr.orgjyu.fi In these systems, H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular periphery. nih.gov Contacts involving carbon and hydrogen (C···H/H···C) are also significant, encompassing both C—H⋯π interactions and other van der Waals contacts. nih.gov The presence of π-π stacking is reflected in the C···C contacts. nih.gov

The following table presents a compilation of percentage contributions of the most significant intermolecular contacts from Hirshfeld surface analyses of various quinoline derivatives, offering a representative model for this compound.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Quinoline Derivatives

| Contact Type | 2-(2-hydroxyphenyl)quinoline-6-sulfonamide (%) nih.gov | 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide (%) iucr.org | A new polymorph of chlorido¬bis¬¬(1,10-phenan¬throline-κ2N,N′)copper(II) perchlorate (B79767) (%) jyu.fi |

| H···H | 28.5 | Not specified | 32.1 |

| C···H/H···C | 29.2 | Not specified | 18.2 |

| O···H/H···O | 28.6 | Not specified | 14.6 |

| C···C | 5.2 | Not specified | 10.6 |

| C···N/N···C | 1.2 | Not specified | Not specified |

| H···Cl/Cl···H | Not applicable | Not applicable | 12.7 |

Note: The data presented is for analogous compounds and serves as an illustrative example of the expected intermolecular contacts for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for studying quinoline (B57606) derivatives, offering a balance between computational cost and accuracy. rsc.org Calculations are frequently performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), paired with basis sets like 6-31G, 6-311G, or their variations with polarization and diffuse functions (e.g., 6-311++G(d,p)), to accurately model the molecule's properties. researchgate.netinpressco.com

Geometrical Optimization and Electronic Structure Analysis

The first step in computational analysis is the geometry optimization of the molecule to find its most stable, lowest-energy conformation. For 6-Methyl-2-phenylquinoline, theoretical calculations predict a non-planar structure. The phenyl ring at the 2-position is twisted relative to the quinoline ring system. This dihedral angle is a key structural parameter. For comparison, in the crystal structure of a similar compound, N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide, the dihedral angle between the quinoline and phenyl rings was found to be 49.40°. nih.gov In another related molecule, 6-Methyl-2,4-diphenylquinoline, the dihedral angles between the phenyl rings and the quinoline system are 43.3° and 21.4°. nih.gov

DFT calculations provide optimized bond lengths and angles. These theoretical parameters for quinoline derivatives are generally found to be in good agreement with experimental data obtained from X-ray crystallography, validating the chosen level of theory. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. rsc.org

A smaller energy gap suggests that a molecule is more easily polarized and more reactive, facilitating intramolecular charge transfer. rsc.org For the parent quinoline molecule, the HOMO-LUMO energy gap has been calculated to be approximately 4.83 eV using DFT (B3LYP/6-31+G(d,p)) methods. scirp.org The introduction of substituents on the quinoline ring alters this gap. Studies on various quinoline derivatives have shown that electron-donating groups, such as the methyl (-CH3) group in this compound, can effectively modulate the electronic structure and influence the energy gap. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline (Parent) | -6.646 | -1.816 | 4.83 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, which is essential for predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The map is colored to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green represents areas with neutral potential. wolfram.com

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. The π-electron clouds of the aromatic quinoline and phenyl rings would also exhibit negative potential. Conversely, the hydrogen atoms, particularly those attached to the aromatic rings, would show positive potential (blue), making them potential sites for nucleophilic interaction.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry, like many quinoline derivatives, are of interest for their potential non-linear optical (NLO) properties. These properties are relevant for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

Correlation of Simulated Spectroscopic Data with Experimental Results

A powerful application of quantum chemical calculations is the simulation of vibrational spectra (Infrared and Raman), which can then be compared with experimental data to provide a detailed and accurate assignment of vibrational modes. Theoretical calculations of harmonic vibrational frequencies for 6-methylquinoline (B44275) have been performed using DFT methods (B3LYP) with basis sets such as 6-31++G(d,p). researchgate.net

The calculated frequencies are often systematically higher than the experimental ones due to the calculations being based on a harmonic model for an isolated molecule in the gas phase. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental results. nih.govscirp.org The assignment of each vibrational mode is further clarified using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. researchgate.net Such correlative studies for 6-methylquinoline and its derivatives have shown excellent agreement between the scaled theoretical wavenumbers and experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) | Assignment (Based on PED) |

|---|---|---|---|

| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | Stretching of C-H bonds on quinoline and phenyl rings |

| C-H stretch (methyl) | ~2950-2850 | ~2950-2850 | Asymmetric/Symmetric stretching of C-H in -CH3 |

| C=C/C=N stretch | ~1600-1450 | ~1600-1450 | Stretching vibrations of the aromatic rings |

| C-H in-plane bend | ~1300-1000 | ~1300-1000 | Bending of C-H bonds within the plane of the rings |

| C-H out-of-plane bend | ~900-700 | ~900-700 | Bending of C-H bonds out of the plane of the rings |

Note: Frequencies are approximate and represent typical ranges for this class of compounds.

Molecular Modeling and Interaction Studies (Non-Clinical Focus)

Beyond the properties of a single molecule, computational modeling can explore how this compound interacts with its environment. These non-covalent interactions are fundamental to its physical properties and behavior in various media.

The aromatic rings (both the quinoline system and the phenyl substituent) are capable of engaging in several types of non-covalent interactions. These include:

π-π Stacking: The interaction between the electron clouds of adjacent aromatic rings.

C-H···π Interactions: An interaction where a C-H bond acts as a weak hydrogen bond donor to the face of a π-system. Studies of related crystal structures, such as 6-Methyl-2,4-diphenylquinoline, confirm that C-H···π interactions are prominent intermolecular forces. nih.gov

Cation-π Interactions: The electrostatic interaction between a cation and the electron-rich face of an aromatic ring. The quinoline and phenyl rings of the molecule could potentially interact with metal cations or other positively charged species through this mechanism. nih.gov

These interaction studies, often employing molecular mechanics or higher-level quantum methods, are crucial for understanding the supramolecular chemistry of this compound and for designing materials where its specific intermolecular recognition properties can be utilized.

Ligand-Target Binding Mechanism Analysis at a Molecular Level

Computational modeling provides critical insights into how this compound interacts with biological macromolecules. The primary mechanisms explored are DNA intercalation and interactions within enzyme active sites.

DNA Intercalation: The planar aromatic structure of the 2-phenylquinoline (B181262) scaffold is a key determinant for its potential to intercalate with DNA. nih.gov Molecular docking simulations suggest that these molecules can insert themselves between the base pairs of the DNA double helix. This interaction is primarily stabilized by π-π stacking forces between the aromatic rings of the quinoline system and the DNA bases. nih.gov For effective intercalation, it is crucial that the phenyl ring at the 2-position maintains a degree of coplanarity with the quinoline ring system. The presence and position of substituents, such as the methyl group at the 6-position, can influence the electronic environment and steric profile of the molecule, thereby modulating the strength and specificity of the DNA binding. nih.gov

Enzyme Active Site Interactions: Beyond DNA, this compound derivatives are analyzed for their potential to bind to the active sites of enzymes, which are common targets in drug discovery. Molecular docking studies on related heterocyclic systems have illustrated the importance of specific types of interactions that stabilize the ligand-enzyme complex. These interactions can include:

Hydrophobic Interactions: The phenyl and quinoline rings can form hydrophobic interactions with nonpolar amino acid residues in the enzyme's binding pocket.

Hydrogen Bonding: While the core this compound structure is not a strong hydrogen bond donor, the quinoline nitrogen can act as a hydrogen bond acceptor.

π-Stacking and C-H···π Interactions: Aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site can engage in π-π stacking with the quinoline or phenyl rings. Weak C-H···π interactions are also plausible, further anchoring the ligand within the active site. nih.gov

| Interaction Type | Potential Interacting Partner (in Target) | Relevant Moiety on Ligand |

|---|---|---|

| π-π Stacking | DNA base pairs (G, C, A, T), Aromatic amino acids (Phe, Tyr, Trp) | Quinoline Ring, Phenyl Ring |

| Hydrophobic Interactions | Aliphatic amino acids (e.g., Leu, Ile, Val) | Entire Molecule |

| Hydrogen Bond (Acceptor) | Hydrogen bond donor residues (e.g., Ser, Thr, Lys) | Quinoline Nitrogen |

| C-H···π Interactions | Aromatic amino acids (Phe, Tyr, Trp) | Methyl Group, Aromatic C-H bonds |

Computational Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Computational Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For 2-phenylquinoline derivatives, these studies provide a framework for predicting the activity of new analogues and for optimizing lead compounds.

The biological activity of this class of compounds is highly dependent on specific structural features. The substitution pattern on both the quinoline and the phenyl rings can significantly alter the molecule's properties and its interaction with biological targets. For instance, studies on related quinazoline and quinoxaline derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can modulate anticancer activity by affecting interactions within the target's active site. mdpi.commdpi.com

In the case of this compound, the methyl group at the 6-position is an electron-donating group. This substitution can influence the molecule's electron density distribution, which in turn affects its binding affinity and reactivity. Computational SAR models often employ molecular descriptors to quantify these properties. Key descriptors include:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions.

Lipophilicity Descriptors: Commonly expressed as the logarithm of the partition coefficient (log P), which is crucial for membrane permeability and hydrophobic interactions. Studies on C-6 substituted 2-phenylquinolines have shown a correlation between higher lipophilicity and better cytotoxic effects against certain cancer cell lines. rsc.org

Steric Descriptors: These account for the size and shape of the molecule, which determine its fit into a binding site.

By analyzing these descriptors across a series of related compounds, computational models can identify the structural modifications that are most likely to enhance a desired biological activity.

Predictive Pharmacokinetic Profiling (Computational ADME Predictions)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-like potential of a compound. fiveable.menih.gov These computational methods utilize a molecule's structure to forecast its pharmacokinetic behavior in the body. ijapbjournal.comgithub.com For this compound, web-based tools like SwissADME can provide valuable predictions. matec-conferences.orgswissadme.chresearchgate.net

Key predicted ADME parameters for this compound include:

Lipophilicity: The predicted Log P value indicates how the compound partitions between an oily and an aqueous phase, which affects its absorption and distribution.

Water Solubility: This parameter is crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predictions indicate the likelihood of the compound being absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: This predicts whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: This forecasts potential drug-drug interactions by predicting if the compound inhibits major drug-metabolizing enzymes.

Drug-likeness Rules: Evaluation against criteria such as Lipinski's Rule of Five helps to assess the compound's potential to be an orally active drug.

| Property | Predicted Value/Comment |

|---|---|

| Molecular Formula | C16H13N |

| Molecular Weight | 219.28 g/mol |

| Log P (Consensus) | 4.13 |

| Water Solubility | Poorly soluble |

| GI Absorption | High |

| BBB Permeant | Yes |

| Lipinski's Rule of Five | No violations |

| Bioavailability Score | 0.55 |

Thermochemical Properties and Energetic Studies of Related Quinoline Systems

The thermochemical properties of quinoline derivatives are fundamental to understanding their stability, phase behavior, and energetics. dergipark.org.tr Experimental techniques like solution calorimetry, combined with computational additive schemes, are used to determine these properties. researchgate.netkpfu.ru While specific data for this compound is scarce, valuable insights can be drawn from studies on structurally related compounds such as 2-methylquinoline (B7769805) and 2-phenylquinoline. dergipark.org.trresearchgate.netresearchgate.net

Key thermochemical parameters include:

Enthalpy of Sublimation/Vaporization (ΔHsub/vap): This is the energy required for a substance to transition from a solid or liquid state to a gaseous state. It is a measure of the intermolecular forces in the condensed phase.

Enthalpy of Solution (ΔHsol): The heat change associated with dissolving a substance in a solvent.

Enthalpy of Solvation (ΔHsolv): The enthalpy change when a gaseous molecule is dissolved in a solvent.

Gibbs Free Energy of Phase Transition (ΔG): This parameter indicates the spontaneity of a phase transition at a given temperature and pressure.

These properties are crucial for applications in materials science and for ensuring the quality and stability of chemical products. dergipark.org.trresearchgate.net

| Compound | Phase Transition | Enthalpy (kJ·mol⁻¹) | Gibbs Energy (kJ·mol⁻¹) |

|---|---|---|---|

| 2-Methylquinoline | Vaporization (l → g) | 65.25 ± 0.13 | 13.36 |

| 2-Phenylquinoline | Sublimation (cr → g) | 105.4 ± 1.6 | 44.30 ± 0.04 |

Electrochemical Property Prediction and Analysis

Computational electrochemistry allows for the prediction and analysis of the redox properties of molecules, such as their oxidative potentials. rsc.org These properties are vital for understanding a molecule's reactivity, potential metabolic pathways, and its behavior in electrochemical applications. Density Functional Theory (DFT) is a common computational method used to predict these properties. mdpi.com

For quinoline derivatives, electrochemical oxidation is a key reaction. Studies on related compounds like 6-aminoquinoline have shown that oxidation can proceed via single-electron or two-electron transfer pathways, leading to the formation of reactive intermediates like cation radicals. researchgate.net The specific oxidation potential is highly sensitive to the substitution pattern on the quinoline ring. Electron-donating groups, such as the methyl group in this compound, are generally expected to lower the oxidation potential, making the molecule easier to oxidize compared to the unsubstituted parent compound.

Computational models can predict the standard reduction potential (E°) of a compound by calculating the Gibbs free energy change for the reduction reaction. nih.gov This theoretical value can then be correlated with experimental data obtained from techniques like cyclic voltammetry. researchgate.net For this compound, such predictions would be valuable for anticipating its metabolic fate, as oxidation is a primary metabolic process, and for designing applications where its redox properties are important.

Chemical Reactivity, Transformation Chemistry, and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions of the Quinoline (B57606) Ring System

The reactivity of the quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a complex interplay of the electronic properties of both aromatic systems. ecorfan.org The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack, making the benzene ring the preferred site for electrophilic substitution. numberanalytics.com Conversely, the pyridine ring is more susceptible to nucleophilic substitution. ecorfan.org The presence of substituents, such as the methyl and phenyl groups in 6-methyl-2-phenylquinoline, further influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

In quinoline, electrophilic substitution, such as nitration and halogenation, typically occurs at the 5- and 8-positions of the benzene ring. numberanalytics.com The nitrogen atom's electron-withdrawing effect deactivates the pyridine ring, directing electrophiles to the carbocyclic ring. ecorfan.org For this compound, the methyl group at the 6-position is an activating group and would be expected to direct incoming electrophiles to the ortho and para positions. However, the directing influence of the fused pyridine ring still plays a significant role. The phenyl group at the 2-position can also influence the electron distribution within the quinoline system. nih.gov

For instance, the Minisci reaction, which involves the addition of a radical to a heterocycle, has been used for the derivatization of quinolines. clockss.org While some acid-mediated reactions on quinoline favor substitution at the 2-position, Lewis acid-catalyzed reactions can show a preference for the 4-position. clockss.org The presence of a methyl group can influence this regioselectivity. For example, in the arylation of quinoline N-oxides with arylboronic acids, 6-methylquinoline (B44275) N-oxide can be arylated at the C8 position. nih.gov

Nucleophilic Substitution:

Nucleophilic substitution reactions on the quinoline ring are generally more difficult than on pyridine but are facilitated by the presence of electron-withdrawing groups or by forming the N-oxide. orientjchem.org The pyridine part of the quinoline molecule is more reactive towards nucleophiles than the benzene part. ecorfan.org In derivatives of this compound, nucleophilic substitution can be a key reaction for introducing further functional groups. For example, a bromine atom on the quinoline ring can be substituted by various nucleophiles. Similarly, the methoxy (B1213986) group in 6-methoxy-2-phenylquinoline (B1600625) can be replaced by nucleophiles. smolecule.com The preparation of 6-methyl-2-(methylthio)quinoline derivatives often involves the nucleophilic substitution of a 2-chloroquinoline (B121035) precursor.

Functional Group Interconversions and Derivatization Reactions (e.g., Esterification, Decarboxylation, Oxidation)

The functional groups present on the this compound scaffold, or those introduced through substitution reactions, can undergo a variety of interconversions and derivatizations.

Esterification:

Quinolines bearing a carboxylic acid group, such as this compound-4-carboxylic acid, can be readily converted to their corresponding esters. smolecule.comevitachem.com For instance, the ethyl ester of this compound-4-carboxylic acid can be formed and utilized in further reactions. google.com This esterification is a common derivatization step in the synthesis of more complex molecules. smolecule.com

Decarboxylation:

Decarboxylation, the removal of a carboxyl group, is another important transformation for quinoline carboxylic acids. researchgate.net This reaction can be achieved by heating in a high-boiling point solvent or through microwave irradiation. researchgate.net For example, quinoline-4-carboxylic acid derivatives can be decarboxylated to yield the corresponding quinolines. scirp.orgbohrium.com Palladium-catalyzed decarboxylation-transfer hydrogenation of quinoline carboxylic acids provides a route to 1,2,3,4-tetrahydroquinolines. benthamdirect.com

Oxidation:

The quinoline ring itself is relatively resistant to oxidation due to the electron-withdrawing nature of the nitrogen atom. orientjchem.org However, the benzene ring can be oxidized under strong conditions. orientjchem.org The methyl group at the 6-position of this compound is susceptible to oxidation. For instance, methyl 2-formylquinoline-6-carboxylate can be oxidized to quinoline-2,6-dicarboxylic acid. The entire compound this compound has been shown to be completely removed from landfill leachate through electrochemical oxidation. nih.gov Quinoline derivatives can also be oxidized to form N-oxides, which can then undergo further reactions.

Mechanistic Pathways of Key Synthetic Reactions and Intermediate Identification

The synthesis of the this compound core often involves well-established named reactions in heterocyclic chemistry.

One of the most common methods for synthesizing quinolines is the Friedländer annulation , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group. For the synthesis of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide, a modified Friedländer reaction between 2-aminobenzophenone (B122507) and ethyl acetoacetate (B1235776) is employed to form the 2-phenylquinoline-4-carboxylate intermediate. vulcanchem.com

The Pfitzinger reaction is another key method for synthesizing quinoline-4-carboxylic acids from isatins and carbonyl compounds. evitachem.comresearchgate.net This reaction proceeds through the ring-opening of the isatin (B1672199) under basic conditions, followed by condensation, addition, elimination, and finally oxidation and decarboxylation to yield the quinoline-4-carboxylic acid derivative. google.com

A palladium-catalyzed denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines has also been developed for the synthesis of quinolines, including this compound. nih.gov The proposed mechanism involves the formation of a palladium-nitrene intermediate.

During these syntheses, various intermediates are formed. For example, in the synthesis of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide, the 2-phenylquinoline-4-carboxylate is a key intermediate that is subsequently saponified to the carboxylic acid before amide bond formation. vulcanchem.com

Photophysical Behavior (e.g., Absorption and Emission Spectra, Fluorescence Quantum Yields, Singlet Lifetimes)

The photophysical properties of quinoline and its derivatives are of significant interest due to their applications in various fields, including as fluorescent probes and in organic light-emitting devices (OLEDs). ecorfan.org The fusion of the benzene and pyridine rings creates a π-conjugated system that gives rise to characteristic absorption and emission spectra.

Quinoline itself exhibits fluorescence in the vapor phase. ecorfan.org The introduction of substituents like the phenyl and methyl groups in this compound can significantly modulate these properties. The phenyl group, in particular, extends the π-conjugation, which can lead to a red-shift in the absorption and emission spectra.

Electrochemiluminescence Studies of Quinoline Complexes

Electrochemiluminescence (ECL) is a process where light is generated from electrochemically produced excited states. Quinoline and its derivatives have been investigated for their ECL behavior. researchgate.net Strong cathodic ECL has been observed from quinoline and its derivatives in aqueous solutions with potassium persulfate as a coreactant. researchgate.net

Complexes of quinoline derivatives with transition metals, particularly ruthenium(II) and iridium(III), are of great interest in ECL studies due to their potential for high emission efficiencies. monash.edulatrobe.edu.auworktribe.com Iridium(III) complexes with 2-phenylquinoline (B181262) ligands have demonstrated highly efficient ECL, in some cases significantly more intense than the standard [Ru(bpy)₃]²⁺ system. rsc.orgresearchgate.netacs.org

The introduction of methyl groups onto the 2-phenylquinoline ligand can tune the ECL properties. rsc.org These modifications can alter the HOMO-LUMO energy levels and the oxidative potential of the complexes, thereby influencing the efficiency of the ECL process. rsc.orgrsc.org Studies on cyclometalated iridium(III) complexes based on 2-phenylquinoline derivatives have shown that their ECL intensity often correlates with their phosphorescence quantum efficiencies. researchgate.net

Academic Research Applications Non Prohibited Doma

Strategic Building Blocks in Complex Organic Synthesis

6-Methyl-2-phenylquinoline and its derivatives are fundamental building blocks in the field of organic synthesis, enabling the construction of more complex molecular architectures. a2bchem.comsmolecule.com The inherent structure of the quinoline (B57606) scaffold provides a robust platform for further chemical modifications. a2bchem.com Chemists can introduce a variety of functional groups to the core structure, allowing for the tailored synthesis of new chemical entities with specific desired properties. a2bchem.com

The versatility of this compound derivatives is evident in their role as intermediates in the synthesis of a wide range of organic compounds. a2bchem.com For instance, derivatives such as this compound-4-carbonyl chloride and 2-Methylphenyl this compound-4-carboxylate serve as key intermediates in the synthesis of more elaborate molecules. evitachem.com The presence of the methyl and phenyl groups contributes to the stability of the molecule and can influence the yield and stereochemistry of subsequent reactions. a2bchem.com

Furthermore, the quinoline moiety itself can act as a ligand in transition metal catalysis. a2bchem.com The nitrogen atom in the quinoline ring provides a coordination site for metal ions, leading to the formation of stable complexes that can catalyze a variety of organic transformations. a2bchem.com This catalytic application underscores the importance of this compound as a foundational structure in the development of new synthetic methodologies.

Exploration in Materials Science and Engineering

The unique photophysical and electronic properties of this compound and its derivatives have made them attractive candidates for applications in materials science and engineering. These applications primarily revolve around their use in the production of dyes, the formation of crystal materials, and the development of luminescent materials. a2bchem.comnih.gov

Dye Production: Quinoline-based compounds, including derivatives of this compound, have been utilized in the manufacturing of dyes. lookchem.comresearchgate.net The extended π-conjugated system of the quinoline ring, coupled with the phenyl substituent, can give rise to colored compounds. The specific color and properties of the dye can be fine-tuned by introducing different functional groups onto the quinoline scaffold. researchgate.net